molecular formula C14H20N2O3 B11774800 Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate

Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate

Cat. No.: B11774800
M. Wt: 264.32 g/mol
InChI Key: PNFVWFZAELPKIB-UHFFFAOYSA-N
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Description

Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate is a chemical compound with a complex structure that includes a benzyl group, an aminoethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate typically involves the reaction of benzyl chloroformate with 3-(1-aminoethyl)morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: this compound alcohol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (S)-3-(aminomethyl)morpholine-4-carboxylate
  • 4-Benzyl-4-(2-oleamidoethylamino-2-oxoethyl)morpholin-4-ium chloride

Uniqueness

Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, an aminoethyl group, and a morpholine ring makes it particularly versatile in various applications.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl 3-(1-aminoethyl)morpholine-4-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-11(15)13-10-18-8-7-16(13)14(17)19-9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3

InChI Key

PNFVWFZAELPKIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1COCCN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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